Isobutyl angelate
Overview
Description
Isobutyl angelate is an ester compound known for its presence in Roman chamomile (Anthemis nobilis) essential oil. It is recognized for its potent spasmolytic, neurotropic, muscle-relaxant, anticonvulsant, and anxiolytic properties . This compound is widely used in aromatherapy and has various applications in the fields of medicine and biology.
Mechanism of Action
Target of Action
Isobutyl angelate is a major constituent of Roman chamomile essential oil . It has been identified as one of the active constituents that promote mouse ambulation . .
Mode of Action
It has been suggested that the ambulatory effects of this compound are attenuated by chlorpromazine and haloperidol , indicating that the neurotransmitter dopamine may be involved in the ambulation promoting effects of this compound
Biochemical Pathways
Given its potential interaction with the dopaminergic system , it could be inferred that this compound might influence pathways related to dopamine synthesis, release, and reuptake.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. Its molecular weight is 156.23 , and it has a boiling point of 176-177°C
Result of Action
This compound has been found to promote mouse ambulation , suggesting that it might have psychostimulant-like effects. This could potentially lead to changes in behavior and mental condition . .
Action Environment
Its density is 0.877 g/mL at 25°C , which might affect its distribution and stability in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyl angelate can be synthesized through the direct esterification of isobutyl alcohol with angelic acid. The reaction typically involves the use of an acid catalyst to facilitate the esterification process . The reaction conditions generally include maintaining a temperature range of 60-80°C and using a solvent such as toluene to remove the water formed during the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Isobutyl angelate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into alcohols and other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Isobutyl angelate has a wide range of scientific research applications:
Biology: The compound’s neurotropic and muscle-relaxant properties make it a subject of study in neurobiology and pharmacology.
Comparison with Similar Compounds
Isoamyl Angelate: Known for its similar spasmolytic and neurotropic effects.
2-Methylbutyl Isobutyrate: Exhibits comparable muscle-relaxant properties but with a different aroma profile.
Isobutyl angelate stands out due to its unique combination of spasmolytic, neurotropic, muscle-relaxant, anticonvulsant, and anxiolytic properties, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-methylpropyl (Z)-2-methylbut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-5-8(4)9(10)11-6-7(2)3/h5,7H,6H2,1-4H3/b8-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEGQMQKHFPBEW-YVMONPNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884422 | |
Record name | 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; winey, fruity aroma | |
Record name | Isobutyl angelate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1222/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
176.00 to 177.00 °C. @ 760.00 mm Hg | |
Record name | Isobutyl angelate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Insoluble in water; soluble in oils, soluble (in ethanol) | |
Record name | Isobutyl angelate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Isobutyl angelate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1222/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.874-0.880 | |
Record name | Isobutyl angelate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1222/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7779-81-9 | |
Record name | Isobutyl angelate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7779-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutyl angelate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyl 2-methylisocrotonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.037 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOBUTYL ANGELATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OR98SJS39 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isobutyl angelate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary natural source of isobutyl angelate?
A1: this compound is a major constituent of the essential oil derived from Roman chamomile (Chamaemelum nobile or Anthemis nobilis) flowers. [, , , , , , , ]
Q2: How does the geographical location of Roman chamomile cultivation affect the this compound content in its essential oil?
A2: Studies indicate that the this compound content can vary depending on the soil and climate conditions of the cultivation site. For instance, research in Southeast Serbia found that Roman chamomile grown on Rendzina soil had a higher essential oil content, with 3-methyl pentyl angelate as the major constituent, compared to those grown on Alluvial soil where this compound was dominant. []
Q3: Are there significant differences in the essential oil composition of Roman chamomile grown in different regions of Northern Italy?
A4: A study comparing the essential oil composition of Roman chamomile from two different regions in Northern Italy revealed no significant differences in their composition. Both oils exhibited a high content of this compound, ranging from 36.3% to 38.5%. []
Q4: Does the method of drying Roman chamomile flowers affect the yield and composition of its essential oil?
A6: Research suggests that different drying methods significantly influence both the yield and chemical composition of Roman chamomile essential oil. Shade-drying yielded the highest oil content (1.9%) compared to sun-drying (0.4%) and oven-drying (0.9%). While the number of identified compounds remained consistent, their proportions varied considerably depending on the drying method employed. []
Q5: What is the potential of this compound and other constituents of Roman chamomile oil in combating antimicrobial resistance?
A8: Roman chamomile oil, rich in this compound and other esters, exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. [] Notably, some of its minor constituents, like 2-methylbutyl 2-methylbutyrate and prenyl acetate, demonstrate comparable antimicrobial potency to the major compounds. [] This synergistic effect of various constituents in Roman chamomile oil presents a promising avenue for combating antimicrobial resistance, as targeting multiple bacterial pathways may hinder the development of resistance mechanisms.
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